molecular formula C12H12N4O B2954865 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine CAS No. 2034592-35-1

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine

Cat. No.: B2954865
CAS No.: 2034592-35-1
M. Wt: 228.255
InChI Key: SQEWAPCPRYZEQC-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a pyridine ring

Scientific Research Applications

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine has several scientific research applications:

Mechanism of Action

    Target of action

    Pyrazolo[1,5-a]pyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The specific target would depend on the exact derivative and its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine typically involves multi-step reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is unique due to its specific combination of the pyrazolo[1,5-a]pyrazine and pyridine rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-12(11-3-1-2-5-13-11)15-7-8-16-10(9-15)4-6-14-16/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEWAPCPRYZEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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